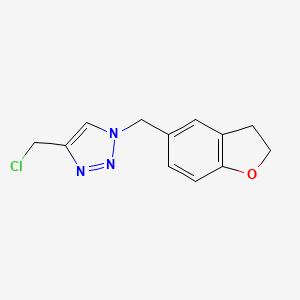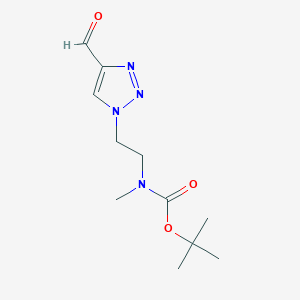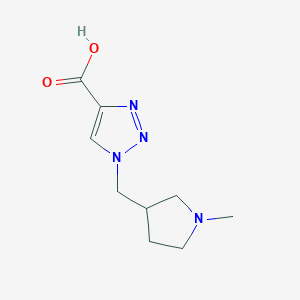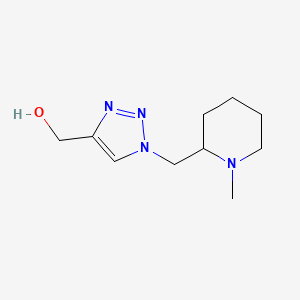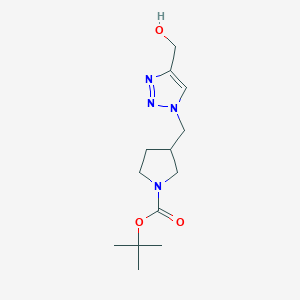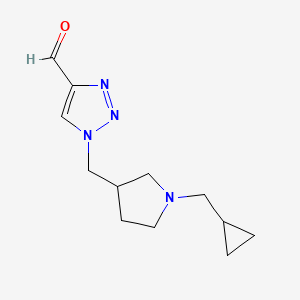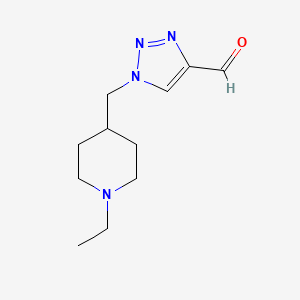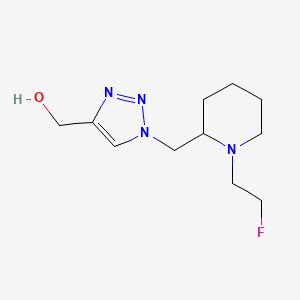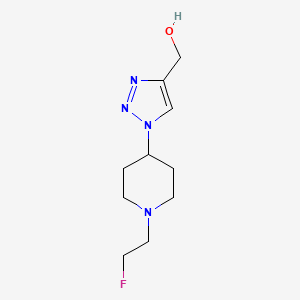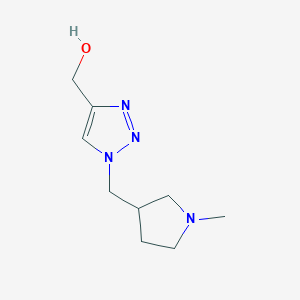
2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine” is 261.7 g/mol. The compound is in liquid form .Applications De Recherche Scientifique
Synthesis and Evaluation of Anticholinesterase Agents
Research has shown that pyrazoline derivatives, which include compounds related to 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine, are significant due to their potential applications in treating diseases such as inflammation, infectious diseases, and neurodegenerative disorders. A study synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects, finding that piperidine derivatives were more effective on cholinesterases than morpholine derivatives. This suggests potential for the development of new anticholinesterase agents with enhanced efficacy (Altıntop, 2020).
Genotoxicity and Metabolic Activation
Another research avenue explored the genotoxicity potential of pyrazine derivatives, particularly focusing on their metabolism-induced genotoxicity. This study provides insights into the metabolic pathways leading to the mutagenicity of these compounds, highlighting the importance of understanding the metabolic activation of pyrazine derivatives in the development of safer therapeutic agents (Kalgutkar et al., 2007).
Corrosion Inhibition
The protective activities of pyrazine derivatives against mild steel corrosion in hydrochloric acid solutions have been studied. These compounds demonstrated significant corrosion inhibition efficiency, providing insights into the development of new corrosion inhibitors for industrial applications (Olasunkanmi et al., 2018).
Antitumor and Antioxidant Evaluation
The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, including interactions with pyrazine derivatives, have shown promising antitumor and antioxidant activities. This research opens pathways for the development of novel therapeutic agents with enhanced biological activities (Hamama et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mécanisme D'action
Target of Action
Similar compounds with a pyrazine scaffold have been used in the design of anti-tubercular agents, suggesting potential activity against mycobacterium tuberculosis .
Mode of Action
Compounds with a similar pyrazine scaffold have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Compounds with a similar pyrazine scaffold have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrazine scaffold have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-chloro-3-[3-(1,1-difluoroethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-3-2-6-17(7-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZGYLDYUUQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=CN=C2Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



